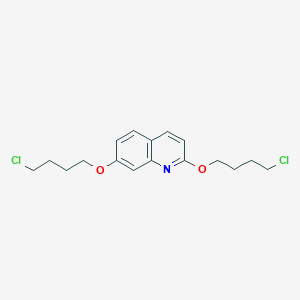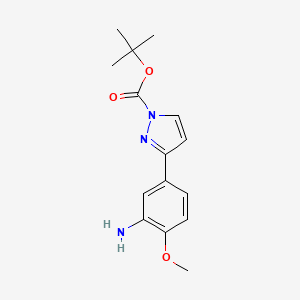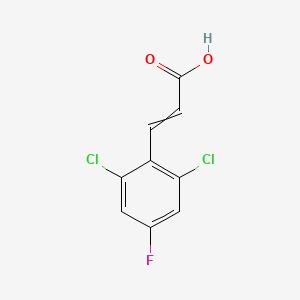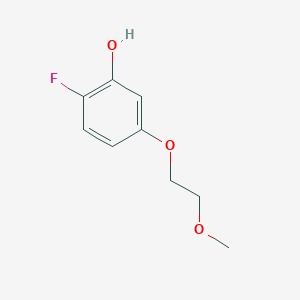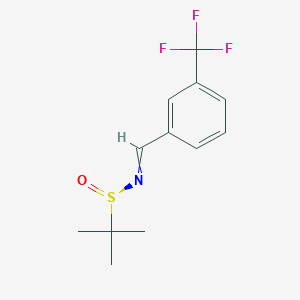![molecular formula C14H19FN6O2 B1412823 tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 2096987-10-7](/img/structure/B1412823.png)
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN6O2 and its molecular weight is 322.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis in Medicinal Chemistry
Chiral sulfinamides, notably tert-butanesulfinamide, are renowned for their role in the stereoselective synthesis of amines and derivatives, forming a core part of many therapeutically relevant compounds. The asymmetric synthesis mediated by tert-butanesulfinamide offers a pathway to diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are fundamental in numerous natural products and therapeutic agents (Philip et al., 2020).
Pharmacophore Development in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in antipsychotic agents. The structural manipulation of these groups, such as the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, significantly influences the potency and selectivity of the binding affinity at D2-like receptors. This highlights the importance of these structural elements in the development of selective agents for neurological conditions (Sikazwe et al., 2009).
Exploration of Triazine Scaffold in Medicinal Chemistry
Triazines, specifically 1,2,4-triazoles, are noted for their ability to inhibit various biological pathways, making them potent inhibitors against bacterial pathogens like Staphylococcus aureus. The integration of 1,2,4-triazolo[1,5-a]pyrimidine hybrids and other triazine derivatives in therapeutic agents showcases their potential in addressing antibiotic resistance and broad-spectrum antibacterial activity (Li & Zhang, 2021).
Implications in Synthetic Organic Chemistry
The structural framework of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and its derivatives plays a significant role in the synthesis of complex molecules like vandetanib. The synthesis process involves substitution, deprotection, methylation, nitration, reduction, and cyclization steps, highlighting the chemical versatility and commercial significance of these compounds in industrial-scale production (Mi, 2015).
Potential in Optoelectronic Materials
Quinazolines and pyrimidines, including those with 1,2,4-triazole scaffolds, have shown promise in the field of optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The flexibility of these structures to be part of electroluminescent materials, nonlinear optical materials, and colorimetric pH sensors underlines their importance in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Similar [1,2,4]triazolo [4,3-a] pyrazine derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the growth and spread of many types of cancer .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets (like c-met/vegfr-2 kinases) to inhibit their activities . This inhibition could lead to a decrease in the proliferation of cancer cells .
Result of Action
Based on related studies, it can be inferred that the inhibition of c-met/vegfr-2 kinases could potentially lead to a decrease in cancer cell proliferation and induce apoptosis .
Biochemische Analyse
Biochemical Properties
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to altered cellular processes. Additionally, this compound can interact with various proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . Furthermore, this compound has been shown to influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . By occupying these sites, it prevents the enzymes from interacting with their natural substrates, leading to inhibition of their catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular functions . The specific temporal dynamics of its effects may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, it can interact with cofactors, such as NAD+ and FAD, further influencing metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O2/c1-14(2,3)23-13(22)20-6-4-19(5-7-20)12-16-8-10(15)11-18-17-9-21(11)12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUCVYWWLMFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C3=NN=CN32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


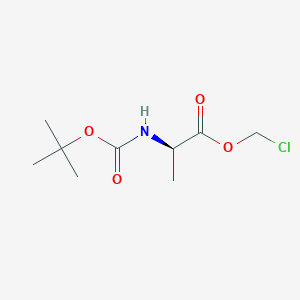
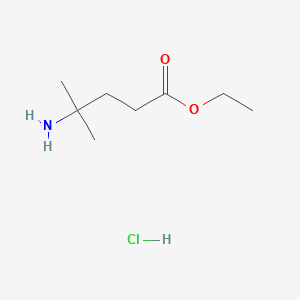
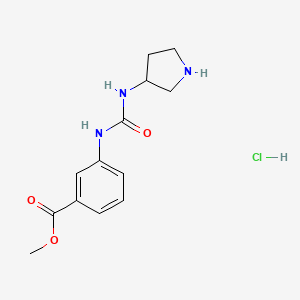
![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)
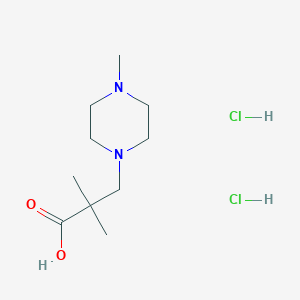
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)


